3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Isoxazoles are a class of organic compounds that contain an isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of pyrimidines and isoxazoles often involves multicomponent reactions, which have gained tremendous importance in organic and medicinal chemistry due to their high atom economy and wide application in combinatorial chemistry and diversity-oriented synthesis .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like IR and NMR spectroscopy .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by various factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications
Synthesis and Biological Evaluation
Research on pyrimidine derivatives, including compounds structurally related to 3-Methyl-4-(3-methylphenoxy)isoxazolo[5,4-d]pyrimidine, has shown significant antimicrobial activity. The study by H. Sayed, A. H. Shamroukh, & A. E. Rashad (2006) involved the synthesis of pyrimidine derivatives that demonstrated promising antimicrobial effects. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents.
Mechanisms of Action in Disease Modification
Isoxazol derivatives, including those structurally similar to 3-Methyl-4-(3-methylphenoxy)isoxazolo[5,4-d]pyrimidine, have been examined for their effects on biological pathways critical in disease processes. For instance, W. Knecht & M. Löffler (1998) found that certain isoxazol derivatives can significantly inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, indicating a potential for these compounds in modulating immune functions and addressing autoimmune diseases.
Antifungal and Antiviral Potential
The synthesis and evaluation of pyrido[1,2-a]pyrimidine and isoxazoline derivatives, as conducted by B. C. Merja et al. (2004), showed antimicrobial activity against several pathogens, underscoring the potential application of 3-Methyl-4-(3-methylphenoxy)isoxazolo[5,4-d]pyrimidine related compounds in combating infectious diseases.
Anticancer Applications
Investigations into the antiviral and anticancer properties of pyrazolo[1,5-a]pyrimidines have demonstrated significant efficacy. For example, P. Thangarasu, A. Manikandan, & S. Thamaraiselvi (2019) explored novel pyrazole derivatives for their potential in treating cancer and inflammatory diseases, highlighting the broad therapeutic applications of pyrimidine analogs.
Novel Synthetic Approaches
Research into the synthesis of heterocyclic compounds, as demonstrated by M. Kidwai & P. Misra (1999), includes developing efficient methods to create pyrimidine, pyrazoline, isoxazoline, and cyclohexenone rings from chalcone derivatives. This work contributes to the advancement of synthetic chemistry techniques, providing new pathways for the creation of complex molecules for research and therapeutic use.
Mechanism of Action
Target of Action
Similar compounds have shown significant antioxidant, antibacterial, and antifungal activities . In the context of cancer treatment, compounds with similar structures have shown inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) .
Mode of Action
It is suggested that similar compounds can competitively inhibit the use of the correct substrate (eg, adenine or guanine) or build in it to form dysfunctional macromolecules .
Biochemical Pathways
Similar compounds have been found to inhibit the vegfr-2 pathway, which plays a fundamental role in tumor survival and diffusion .
Pharmacokinetics
Similar compounds have been evaluated in vitro for their cytotoxic activity, p-glycoprotein-inhibitory ability, and pro-apoptotic activity .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .
Action Environment
The design, synthesis, and in vitro biological activity of similar compounds have been evaluated .
Future Directions
Properties
IUPAC Name |
3-methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-4-3-5-10(6-8)17-12-11-9(2)16-18-13(11)15-7-14-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPFISVUUPKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=NC3=C2C(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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